molecular formula C22H19ClN2O2S B15025879 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B15025879
M. Wt: 410.9 g/mol
InChI Key: AIWUUKDLKOTWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chlorobenzyl group, a sulfanyl group, and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The chlorobenzyl group is introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with a sulfanyl-containing intermediate. The final step involves the acylation of the indole core with the chlorobenzyl sulfanyl intermediate under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C22H19ClN2O2S/c23-18-9-2-1-5-16(18)14-28-12-11-24-20(26)13-25-19-10-4-7-15-6-3-8-17(21(15)19)22(25)27/h1-10H,11-14H2,(H,24,26)

InChI Key

AIWUUKDLKOTWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.